molecular formula C21H16FN5O B11103798 dicyano[(4S,5R,6R)-3-cyano-4-(4-fluorophenyl)-6-hydroxy-6-methyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-yl]methanide

dicyano[(4S,5R,6R)-3-cyano-4-(4-fluorophenyl)-6-hydroxy-6-methyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-yl]methanide

Cat. No.: B11103798
M. Wt: 373.4 g/mol
InChI Key: YOJAKELRJSHEPN-CEWLAPEOSA-N
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Description

DICYANO[(2’R3’R4’S)-5’-CYANO-4’-(4-FLUOROPHENYL)-2’-HYDROXY-2’-METHYL-1’2’3’4’-TETRAHYDRO-1LAMBDA5-[13’-BIPYRIDIN]-1-YLIUM-6’-YL]METHANIDE is a complex organic compound characterized by its unique structure, which includes a bipyridine core, a fluorophenyl group, and multiple cyano groups

Preparation Methods

The synthesis of DICYANO[(2’R3’R4’S)-5’-CYANO-4’-(4-FLUOROPHENYL)-2’-HYDROXY-2’-METHYL-1’2’3’4’-TETRAHYDRO-1LAMBDA5-[13’-BIPYRIDIN]-1-YLIUM-6’-YL]METHANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of diaminomaleonitrile to form a triazole intermediate, which is then further functionalized to introduce the bipyridine and fluorophenyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which DICYANO[(2’R3’R4’S)-5’-CYANO-4’-(4-FLUOROPHENYL)-2’-HYDROXY-2’-METHYL-1’2’3’4’-TETRAHYDRO-1LAMBDA5-[13’-BIPYRIDIN]-1-YLIUM-6’-YL]METHANIDE exerts its effects involves interactions with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that can participate in redox reactions . The cyano groups can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16FN5O

Molecular Weight

373.4 g/mol

IUPAC Name

[2-cyano-2-[(2R,3R,4S)-5-cyano-4-(4-fluorophenyl)-2-hydroxy-2-methyl-3-pyridin-1-ium-1-yl-3,4-dihydro-1H-pyridin-6-yl]ethenylidene]azanide

InChI

InChI=1S/C21H16FN5O/c1-21(28)20(27-9-3-2-4-10-27)18(14-5-7-16(22)8-6-14)17(13-25)19(26-21)15(11-23)12-24/h2-10,18,20,26,28H,1H3/t18-,20+,21+/m0/s1

InChI Key

YOJAKELRJSHEPN-CEWLAPEOSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](C(=C(N1)C(=C=[N-])C#N)C#N)C2=CC=C(C=C2)F)[N+]3=CC=CC=C3)O

Canonical SMILES

CC1(C(C(C(=C(N1)C(=C=[N-])C#N)C#N)C2=CC=C(C=C2)F)[N+]3=CC=CC=C3)O

Origin of Product

United States

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